molecular formula C19H18N4O2S B2487500 N-(4-(pyridin-3-yl)thiazol-2-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide CAS No. 1798672-78-2

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide

Cat. No. B2487500
CAS RN: 1798672-78-2
M. Wt: 366.44
InChI Key: MMOYALKBMBYFSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions starting from basic aromatic or heteroaromatic substrates. For example, compounds with a similar structure have been synthesized starting from 2-chloronicotinonitrile, through reactions confirmed by NMR, IR, and MS techniques, indicating a complex process involving cyclization and substitution reactions (Zhou Bing-se, 2013). Another synthesis approach involves the treatment of certain acetamides with sodium ethoxide to induce cyclization, leading to the formation of different structured compounds through unexpected reactions (S. Sirakanyan et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to the one is typically confirmed through various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. These methods provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecule, essential for understanding its chemical behavior and interactions (Tien-Cong Nguyen et al., 2022).

Chemical Reactions and Properties

The chemical behavior of such compounds can involve unique reactions, like the Smiles-type rearrangement, offering pathways to synthesize new derivatives with significant biological activities. These reactions are influenced by the structure of the starting materials and can occur with good to excellent yields, showcasing the compound's reactive nature and potential for further chemical modifications (S. Sirakanyan et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, can be determined through experimental studies, providing insights into the compound's behavior in different environments. These properties are crucial for the development of pharmaceutical formulations and material science applications.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and potential for forming derivatives, highlight the compound's versatility in chemical synthesis and applications. Studies on related compounds demonstrate a range of activities, from antibacterial to anticancer properties, indicating the chemical functionality and potential therapeutic value of these molecules (Manoj N. Bhoi et al., 2015).

Scientific Research Applications

  • Insecticidal Activity : Pyridine derivatives, including N-(4-(pyridin-3-yl)thiazol-2-yl) compounds, have been studied for their insecticidal properties. For instance, some pyridine derivatives demonstrated significant insecticidal activity against the cowpea aphid, Aphis craccivora Koch, a common pest in agriculture (Bakhite et al., 2014).

  • Antibacterial Activity : Research has also explored the antibacterial properties of pyridine and quinazoline derivatives. These compounds have shown effectiveness against various bacterial strains, including S. aureus and E. coli, suggesting potential applications in treating bacterial infections (Singh et al., 2010).

  • Alzheimer's Disease Research : Derivatives of pyridine, such as 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, have been identified as potent inhibitors of acetylcholinesterase and amyloid β aggregation. This suggests their potential application in Alzheimer's disease research, focusing on reducing symptoms or progression of the disease (Umar et al., 2019).

  • Antifungal and Herbicidal Applications : Certain pyridine-based compounds exhibit antifungal and herbicidal activities. This includes their efficacy in controlling fungal growth and potential use as herbicides in agriculture (Desai et al., 2020).

  • Antimalarial Activities : Research on pyridine derivatives has also extended to antimalarial applications. These compounds have shown effectiveness against Plasmodium falciparum, suggesting their potential use in developing new antimalarial drugs (Guan et al., 2005).

  • Cancer Research : Some pyridine and thiazolyl acetamide derivatives have been explored for their potential anticancer activities. These compounds have shown inhibitory effects on various cancer cell lines, indicating their possible application in cancer therapy (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c24-18(11-25-17-7-9-21-15-6-2-1-5-14(15)17)23-19-22-16(12-26-19)13-4-3-8-20-10-13/h3-4,7-10,12H,1-2,5-6,11H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOYALKBMBYFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CC(=C2C1)OCC(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide

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